molecular formula C12H16F3N3 B12225867 2,5-Dimethyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine

2,5-Dimethyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine

Cat. No.: B12225867
M. Wt: 259.27 g/mol
InChI Key: WMDCNIRAFUHHII-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine is a synthetic organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with two methyl groups at positions 2 and 5, and a piperidine ring substituted with a trifluoromethyl group at position 4. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Substitution Reactions:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Pyrazine oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2,5-Dimethyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrazine: Lacks the piperidine and trifluoromethyl groups, making it less complex.

    3-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine: Lacks the methyl groups at positions 2 and 5.

    2,5-Dimethyl-3-piperidin-1-ylpyrazine: Lacks the trifluoromethyl group.

Uniqueness

2,5-Dimethyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine is unique due to the combination of its pyrazine ring, piperidine ring, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H16F3N3

Molecular Weight

259.27 g/mol

IUPAC Name

2,5-dimethyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine

InChI

InChI=1S/C12H16F3N3/c1-8-7-16-9(2)11(17-8)18-5-3-10(4-6-18)12(13,14)15/h7,10H,3-6H2,1-2H3

InChI Key

WMDCNIRAFUHHII-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)N2CCC(CC2)C(F)(F)F)C

Origin of Product

United States

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